molecular formula C20H19ClF3N3O4 B12390914 2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide CAS No. 2278265-85-1

2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide

Cat. No.: B12390914
CAS No.: 2278265-85-1
M. Wt: 457.8 g/mol
InChI Key: IKPNRMYDOSNVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNL343 is an investigational compound known for its ability to penetrate the central nervous system and activate the eukaryotic initiation factor 2B. This compound is designed to inhibit the integrated stress response, a pathway that is activated in response to cellular stress and is implicated in various neurodegenerative diseases .

Preparation Methods

The synthetic routes and reaction conditions for DNL343 have not been extensively detailed in publicly available literature. it is known that DNL343 is a small molecule designed to activate the eukaryotic initiation factor 2B and suppress aberrant integrated stress response activation . Industrial production methods would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure.

Chemical Reactions Analysis

DNL343 undergoes various chemical reactions, primarily focusing on its interaction with the integrated stress response pathway. The compound is designed to inhibit the phosphorylation of the eukaryotic initiation factor 2B, thereby preventing the activation of the integrated stress response . Common reagents and conditions used in these reactions include specific inhibitors and activators that target the eukaryotic initiation factor 2B. The major products formed from these reactions are typically related to the suppression of neurodegenerative biomarkers and the restoration of normal cellular functions .

Comparison with Similar Compounds

DNL343 is unique in its ability to penetrate the central nervous system and specifically target the eukaryotic initiation factor 2B. Similar compounds include ABBV-CLS-7262, another eukaryotic initiation factor 2B activator being studied for its potential in treating amyotrophic lateral sclerosis .

Properties

CAS No.

2278265-85-1

Molecular Formula

C20H19ClF3N3O4

Molecular Weight

457.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide

InChI

InChI=1S/C20H19ClF3N3O4/c21-12-1-3-13(4-2-12)29-7-15(28)25-19-8-18(9-19,10-19)17-27-26-16(30-17)11-5-14(6-11)31-20(22,23)24/h1-4,11,14H,5-10H2,(H,25,28)

InChI Key

IKPNRMYDOSNVAU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OC(F)(F)F)C2=NN=C(O2)C34CC(C3)(C4)NC(=O)COC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.